



Application Notes and Protocols: Enhancing Cisplatin Efficacy with Rad51-IN-8

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Compound of Interest		
Compound Name:	Rad51-IN-8	
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Introduction

Cisplatin is a cornerstone of chemotherapy for various solid tumors; however, intrinsic and acquired resistance significantly limits its clinical efficacy. A key mechanism of resistance involves the robust DNA damage repair (DDR) capacity of cancer cells. The Rad51 protein is a central player in the homologous recombination (HR) pathway, which is critical for the error-free repair of DNA double-strand breaks (DSBs) and interstrand crosslinks (ICLs) induced by cisplatin.[1][2] Many tumors exhibit elevated levels of Rad51, correlating with poor prognosis and chemoresistance.[2]

Rad51-IN-8 is a representative small molecule inhibitor of Rad51. By directly targeting Rad51, this class of inhibitors disrupts the formation of the Rad51 nucleoprotein filament, a crucial step in HR.[3] This disruption prevents the repair of cisplatin-induced DNA lesions, leading to an accumulation of catastrophic DNA damage, cell cycle arrest, and ultimately, apoptotic cell death.[4] The strategic combination of a Rad51 inhibitor with cisplatin presents a promising approach to overcoming chemoresistance and enhancing the therapeutic window of this widely used cytotoxic agent.

These application notes provide a comprehensive overview of the use of Rad51 inhibitors to sensitize cancer cells to cisplatin, supported by quantitative data and detailed experimental protocols.



Data Presentation

The following tables summarize the quantitative effects of combining a Rad51 inhibitor with cisplatin across various cancer cell lines and in vivo models.

Cell Line	Cancer Type	Rad51 Inhibitor	Cisplatin IC50 (μΜ)	Cisplatin + Rad51 Inhibitor IC50 (µM)	Fold Sensitizat ion	Referenc e
Daudi	Burkitt's Lymphoma	Cpd-2	Not specified	Not specified	3.4-fold shift in IC50	
A549	Lung Cancer	Cpd- 4/Cpd-5	Not specified	Not specified	Strong synergistic effect	
HeLa	Cervical Cancer	RI-1	~4	~2	~2	-
SiHa	Cervical Cancer	RI-1	~5	~2.5	~2	

Table 1: In Vitro Sensitization of Cancer Cell Lines to Cisplatin with Rad51 Inhibitors. The table demonstrates the enhanced cytotoxicity of cisplatin when combined with a Rad51 inhibitor, as indicated by the reduction in IC50 values and synergistic effects.



Cancer Model	Rad51 Inhibitor	Treatment Group	Tumor Growth Inhibition (%)	Reference
Esophageal Adenocarcinoma (OE19 Xenograft)	RI-1 (25 mg/kg)	RI-1 alone	30	
Cisplatin (3 mg/kg) alone	59			_
RI-1 + Cisplatin	71	_		
Burkitt's Lymphoma (Daudi Xenograft)	Cpd-4 (30 mg/kg)	Cpd-4 alone	34.3	
Cisplatin (2 mg/kg) alone	20.7			-
Cpd-4 + Cisplatin	86.2	_		

Table 2: In Vivo Efficacy of Rad51 Inhibitor and Cisplatin Combination. This table illustrates the significant enhancement of anti-tumor activity in mouse xenograft models when cisplatin is coadministered with a Rad51 inhibitor, leading to greater tumor growth inhibition compared to either agent alone.

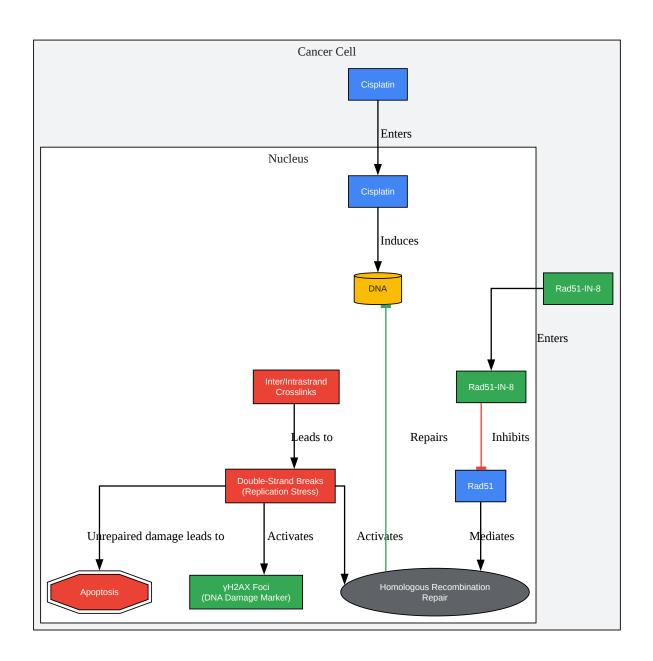


Cell Line	Cancer Type	Treatment	Apoptotic Cells (%)	Reference
Breast Cancer (MCF7)	Breast Cancer	RI-1 (20 μM) + Camptothecin (100 nM)	Increased vs. single agents	
Colon Cancer (HCT116)	Colon Cancer	RI-1 (20 μM) + Camptothecin (100 nM)	Increased vs. single agents	
Esophageal Adenocarcinoma (OE19)	Esophageal Adenocarcinoma	RI-1 (20 μM) + Camptothecin (100 nM)	Increased vs. single agents	_
Daudi	Burkitt's Lymphoma	Cpd-4/Cpd-5	Dose-dependent increase	_

Table 3: Induction of Apoptosis by Rad51 Inhibitor and Chemotherapy Combination. This table shows the increased percentage of apoptotic cells following combined treatment with a Rad51 inhibitor and a DNA-damaging agent, indicating a shift towards programmed cell death. (Note: Cisplatin data was not explicitly available in a comparable format, so Camptothecin, another DNA damaging agent, is used as a surrogate from the same study).

Signaling Pathway and Experimental Workflow

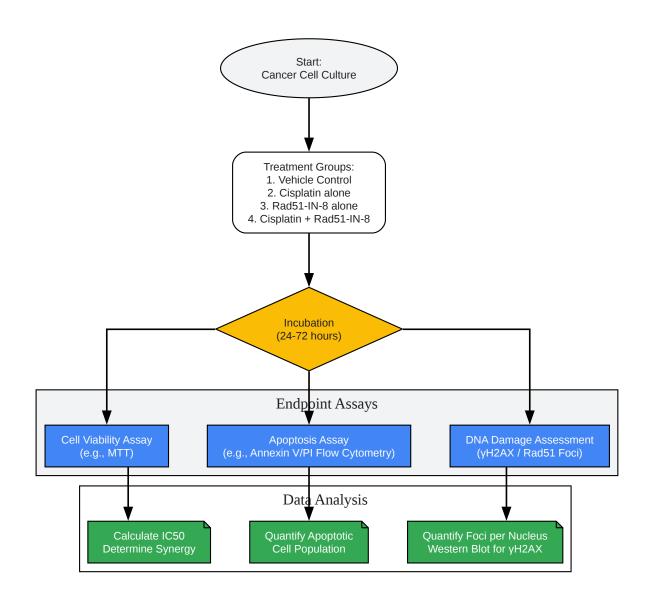




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Caption: Mechanism of Rad51-IN-8 mediated sensitization to Cisplatin.





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